molecular formula C7H8O2S B2467771 2-Ethylthiophene-3-carboxylic acid CAS No. 77756-28-6

2-Ethylthiophene-3-carboxylic acid

Cat. No. B2467771
CAS RN: 77756-28-6
M. Wt: 156.2
InChI Key: LMXGLAZELVIQOB-UHFFFAOYSA-N
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Description

2-Ethylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 77756-28-6 . It has a molecular weight of 156.21 and its IUPAC name is 2-ethyl-3-thiophenecarboxylic acid .


Synthesis Analysis

The synthesis of 2-ethylthiophene-3-carboxylic acid can be achieved from 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID and Iodomethane . There are several synthetic routes available for this process .


Molecular Structure Analysis

The InChI code for 2-Ethylthiophene-3-carboxylic acid is 1S/C7H8O2S/c1-2-6-5 (7 (8)9)3-4-10-6/h3-4H,2H2,1H3, (H,8,9) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethylthiophene-3-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 58-60 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for 2-Ethylthiophene-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 2-Ethylthiophene-3-carboxylic acid are currently unknown. This compound is a derivative of thiophene, a class of compounds that have been found to exhibit a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, but the exact interactions of 2-Ethylthiophene-3-carboxylic acid with its targets, and the resulting changes, are currently unknown .

Pharmacokinetics

The pharmacokinetics of 2-Ethylthiophene-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s impact on bioavailability is also unknown. The compound is a powder at room temperature, with a melting point of 58-60°C , which may influence its pharmacokinetic properties.

Result of Action

As a derivative of thiophene, it may share some of the biological effects observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylthiophene-3-carboxylic acid. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.

properties

IUPAC Name

2-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGLAZELVIQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylthiophene-3-carboxylic acid

CAS RN

77756-28-6
Record name 2-ethylthiophene-3-carboxylic acid
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